2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone
Uniqueness
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-11-6-3-4-9-15(11)18(30)25-19-24-17(27-31-19)16-12(2)29(28-26-16)14-8-5-7-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,25,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAZJDCPRSOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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